molecular formula C11H13N5O B1470291 (1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone CAS No. 331285-11-1

(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone

Cat. No.: B1470291
CAS No.: 331285-11-1
M. Wt: 231.25 g/mol
InChI Key: QCOAWNSTSNNKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features a molecular architecture combining a benzotriazole heterocycle with a piperazine ring, both of which are privileged scaffolds in pharmaceutical research . The 1,2,3-triazole core is known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable bioisostere for amide and other functional groups . This moiety is frequently employed in click chemistry to efficiently create compound libraries for biological screening . Piperazine is a common building block in active pharmaceutical ingredients, contributing to favorable physicochemical properties and molecular interactions with biological targets . While specific biological data for this exact compound is not fully established in public literature, research on closely related analogues demonstrates that similar conjugates exhibit potent biological activities. These activities include serving as inhibitors of tubulin polymerization for anticancer research and as inhibitors of viral main proteases for antiviral development . This compound is intended for use as a key intermediate or building block in the synthesis of more complex molecules, for the construction of compound libraries in high-throughput screening, and for structure-activity relationship (SAR) studies. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2H-benzotriazol-5-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c17-11(16-5-3-12-4-6-16)8-1-2-9-10(7-8)14-15-13-9/h1-2,7,12H,3-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOAWNSTSNNKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=NNN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone is part of a broader class of benzotriazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{13}N_5O. Its structure features a benzotriazole ring linked to a piperazine moiety, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from the benzotriazole structure showed varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
15aE. coli18
15dS. aureus20
17hCandida albicans15

The above table summarizes findings where certain derivatives exhibited potent antimicrobial activity, attributed to their structural features that enhance interaction with microbial targets.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, a related compound, 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate, displayed significant antiproliferative effects against human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (nM)Mechanism of Action
9A549 (Lung)1.2Histone deacetylase inhibition
9MCF7 (Breast)2.4Histone deacetylase inhibition
This compoundHeLa (Cervical)TBDTBD

This table highlights the promising anticancer activity of benzotriazole derivatives through mechanisms such as histone deacetylase inhibition, which is crucial for regulating gene expression in cancer cells.

Case Studies

Several case studies have illustrated the efficacy of benzotriazole derivatives in clinical settings. For example:

  • Case Study 1 : A study on the compound's effect on A549 cells revealed that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study 2 : Another investigation focused on the compound's antimicrobial properties against multidrug-resistant bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole and piperazine moieties exhibit significant antimicrobial activities. For instance, derivatives of (1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone have shown promising results against various bacterial strains, including resistant ones like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. In vitro testing has demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Interaction with Biological Targets

The compound has been shown to interact with multiple biological targets, including enzymes involved in metabolic pathways. For instance, it has been identified as an inhibitor of SARS-CoV-2 main protease (Mpro), suggesting its potential in antiviral therapy .

Case Studies and Research Findings

Recent research has focused on optimizing the pharmacological properties of this compound derivatives. For example:

  • Antiviral Studies : A study published in 2024 demonstrated that specific derivatives showed improved metabolic stability and efficacy against SARS-CoV-2 Mpro compared to existing antiviral agents .
  • Antibacterial Testing : Another research highlighted the antibacterial efficacy of synthesized derivatives against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones comparable to standard antibiotics .

Comparison with Similar Compounds

Piperidine Analogs

This compound was synthesized in 50% yield and characterized via $ ^1H $ NMR .

Morpholine and 4-Methylpiperazine Derivatives

  • (1H-Benzo[d][1,2,3]triazol-5-yl)(morpholino)methanone (182): Morpholine introduces an oxygen atom, increasing polarity. It has a molecular weight of 233.17 and was obtained in 50% yield .
  • Molecular weight: 246.17; yield: 59% .

Impact on Bioactivity : Piperazine derivatives often exhibit superior enzyme inhibition compared to morpholine or piperidine analogs due to stronger hydrogen-bonding interactions with targets like fatty acid synthase (FASN) .

Substituent Variations on the Benzotriazole Core

Boronic Acid and Methanol Derivatives

  • (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid : A precursor for Suzuki coupling, this derivative (MW: 162.94) is used to introduce aryl groups .
  • (1H-Benzo[d][1,2,3]triazol-5-yl)methanol: Functionalized with a hydroxymethyl group (MW: 149.15), it serves as an intermediate for further modifications .

Tetrazole Hybrids

Compounds like 5-(2-(1H-benzo[d][1,2,3]triazol-1-yl)ethyl)-1H-tetrazol-1-yl)(4-aminophenyl)methanone (3d) combine benzotriazole with tetrazole, enhancing hydrogen-bonding capacity. Such hybrids showed significant anti-nociceptive and anti-inflammatory activities in writhing and paw edema assays .

Analogous Scaffolds with Different Heterocycles

Benzimidazole Derivatives

(2-(2-Hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone (CTL series) demonstrated potent FASN inhibition (IC$ _{50} $ < 1 μM) and cytotoxicity against HCT-116 and MCF-7 cancer cells. The benzimidazole core may enhance π-π stacking interactions with enzyme active sites compared to benzotriazole .

Pyrrolo-Pyrrole Derivatives

(3aS,6aS)-5-(1H-Benzotriazole-5-carbonyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid ester (7) features a rigid bicyclic structure, which may limit conformational flexibility but improve metabolic stability. These compounds were evaluated for solubility and enzyme inhibition .

Preparation Methods

Synthesis of the Benzo[d]triazole Core

The foundational step involves synthesizing the benzo[d]triazole scaffold, which can be achieved via:

  • Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC):
    This method involves cycloaddition of an azide precursor with an alkyne, forming the 1,2,3-triazole ring efficiently.
    Research findings indicate that substituting the azide or alkyne with appropriate groups yields derivatives with high regioselectivity and yields exceeding 80%.

    • Example: A substituted azide reacts with a terminal alkyne under copper catalysis to generate the benzo[d]triazole core with functional groups suitable for further modification.
  • Direct Cyclization of Precursors:
    Aromatic amidines or hydrazides can be cyclized with nitriles or carboxylic acids derivatives under acidic or basic conditions to form the triazole ring.

Introduction of the Methanone Group

The key step involves attaching a methanone (carbonyl) functionality to the triazole core:

  • Oxidation of Triazolyl Precursors:
    Starting from methylated or hydroxymethyl derivatives, oxidation using reagents like Dess–Martin periodinane or PCC can convert methyl groups to carbonyl groups, yielding the desired methanone derivatives.

  • Acylation of the Triazole Ring:
    Using acyl chlorides or anhydrides in the presence of bases (e.g., pyridine or triethylamine) allows for direct acylation at the nitrogen or carbon positions on the triazole ring, forming the methanone linkage.

Attachment of the Piperazine Moiety

The final step involves conjugating piperazine to the methanone-functionalized triazole:

  • Nucleophilic Substitution:
    The methanone intermediate bearing a reactive electrophilic site (e.g., acyl chloride or activated ester) reacts with piperazine, which acts as a nucleophile, under mild conditions to form the piperazinyl linkage.

  • Amide Bond Formation:
    Activation of the methanone group as an acid chloride or an active ester facilitates amide bond formation with piperazine, resulting in the target compound.

Representative Synthesis Route and Data Table

Step Reagents & Conditions Key Features Yield/Remarks
1. Synthesis of benzo[d]triazole Azide + Alkyne, Cu(I) catalyst High regioselectivity >80% yield
2. Oxidation to form methanone Dess–Martin periodinane, or PCC Converts methyl to carbonyl ~81% yield
3. Acylation of triazole Acyl chloride, pyridine Forms the methanone linkage Variable, optimized for high yield
4. Conjugation with piperazine Piperazine + activated ester Nucleophilic substitution Typically >70% yield

Research Findings and Notes

  • Efficiency & Selectivity:
    The click chemistry approach (CuAAC) is highly efficient, regioselective, and adaptable for diverse substituents, making it the preferred method for constructing the core structure.

  • Oxidation Strategies:
    Dess–Martin periodinane is favored for its mild conditions and high yield in converting methyl groups to carbonyl groups, as demonstrated in recent studies.

  • Functionalization of the Triazole Ring: Acylation and nucleophilic substitution are effective for attaching the piperazine moiety, with reaction conditions optimized to prevent side reactions and maximize yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.